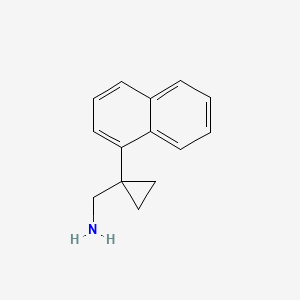
1-(1-Naphthyl)cyclopropanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthyl)cyclopropanemethanamine is a chemical compound with the molecular formula C14H15N It is a research chemical known for its unique structure, which includes a naphthyl group attached to a cyclopropane ring via a methanamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)cyclopropanemethanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of naphthyl ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles like amines or halides under mild conditions.
Major Products Formed:
Oxidation: Naphthyl ketones.
Reduction: Amine derivatives.
Substitution: Functionalized naphthyl compounds.
Applications De Recherche Scientifique
1-(1-Naphthyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Naphthyl)cyclopropanemethanamine involves its interaction with various molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity. The methanamine linkage allows for hydrogen bonding with target molecules, enhancing its specificity and potency.
Comparaison Avec Des Composés Similaires
1-Naphthylamine: Shares the naphthyl group but lacks the cyclopropane ring.
1-Naphthol: Contains a hydroxyl group instead of the methanamine linkage.
1-Naphthyl isothiocyanate: Features an isothiocyanate group in place of the methanamine linkage.
Uniqueness: 1-(1-Naphthyl)cyclopropanemethanamine is unique due to its combination of a naphthyl group, cyclopropane ring, and methanamine linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
(1-naphthalen-1-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10,15H2 |
Clé InChI |
QQDSRHJHSWYOND-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737094.png)
![bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737097.png)
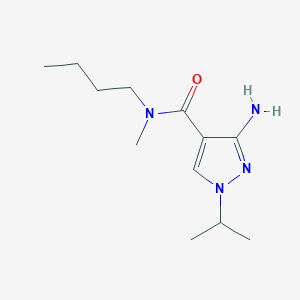
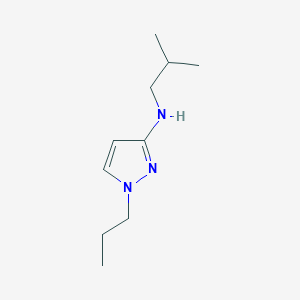
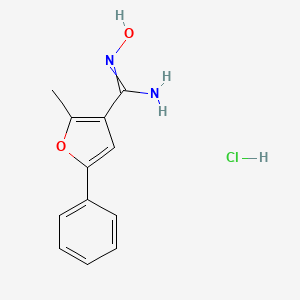
amine](/img/structure/B11737111.png)
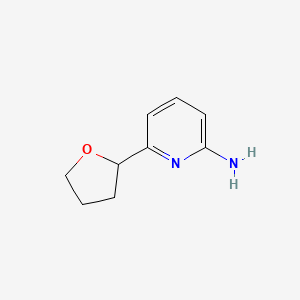
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737122.png)
![3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737133.png)
![N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737138.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737153.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11737181.png)
